![molecular formula C16H20ClN3S B2931062 4-[(2-氯-1,3-噻唑-5-基)甲基]-2-甲基-1-(3-甲基苯基)哌嗪 CAS No. 865660-20-4](/img/structure/B2931062.png)

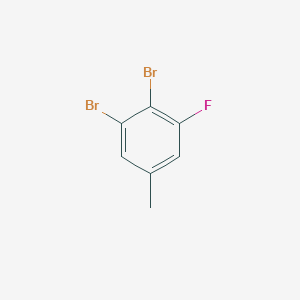

4-[(2-氯-1,3-噻唑-5-基)甲基]-2-甲基-1-(3-甲基苯基)哌嗪

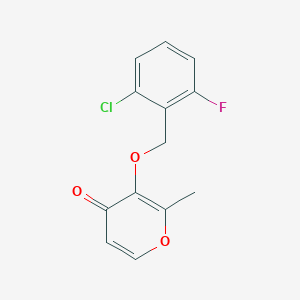

描述

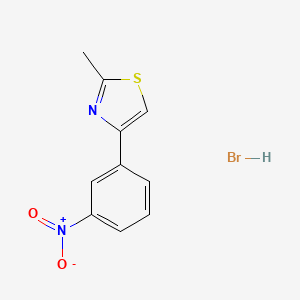

The compound “4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a phenyl ring . Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms. The phenyl ring is a common functional group in organic chemistry, consisting of a six-membered aromatic ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, piperazine ring, and phenyl ring would each contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would be influenced by the presence of the thiazole, piperazine, and phenyl rings .科学研究应用

抗菌和抗真菌应用

- 抗菌活性:某些衍生物,例如由各种酯乙氧羰基腙与伯胺反应合成的衍生物,对微生物表现出良好至中等的活性。这些化合物包括新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,展示了治疗微生物感染的潜力 (Bektaş 等,2007)。

- 抗真菌化合物:1,2,4-三唑类的一种新型潜在抗真菌化合物在缓冲溶液中的溶解性较差,但在醇中的溶解性较好,表明在生物介质中存在亲脂递送途径,这可用于开发抗真菌疗法 (Volkova 等,2020)。

抗癌应用

- 抗癌评价:多官能取代的 1,3-噻唑,尤其是 1,3-噻唑环的 C2 上带有哌嗪取代基的那些,已在各种癌细胞系中研究了它们的抗癌活性,在癌症治疗策略中显示出前景 (Turov,2020)。

- 基于噻唑烷酮和哌嗪的共轭物:已经合成并评估了涉及噻唑烷酮和哌嗪部分的新型共轭物对人白血病细胞的抗增殖作用,表明它们在白血病治疗中的潜力 (Sharath Kumar 等,2014)。

抗结核应用

- 哌嗪-硫代氨基脲杂交体:已确定取代的哌嗪-硫代氨基脲杂交体是对结核分枝杆菌的有效抑制剂,展示了它们作为低毒性抗结核剂的潜力 (Jallapally 等,2014)。

合成和表征

- 包含哌嗪结构的新型衍生物的合成和药理学评价证明了这些化合物在各个领域的化学多样性和治疗潜力,包括抗抑郁和抗焦虑活性,进一步说明了可能的科学研究应用范围 (Kumar 等,2017)。

作用机制

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to diverse effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .

Result of Action

Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects . .

Action Environment

Factors such as pH and temperature could potentially affect the compound’s activity

安全和危害

未来方向

Thiazoles, piperazines, and phenyl rings are all functional groups of interest in medicinal chemistry, and compounds containing these groups are often studied for their potential therapeutic effects . Therefore, future research on this compound could potentially explore its biological activity and potential applications in medicine.

生化分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents present on the thiazole ring .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives, however, have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

属性

IUPAC Name |

2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUUIXDNELRJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324640 | |

| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

865660-20-4 | |

| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2930980.png)

![2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2930981.png)

![Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate](/img/structure/B2930990.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930993.png)

![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)

![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)